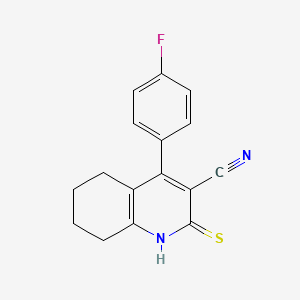

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

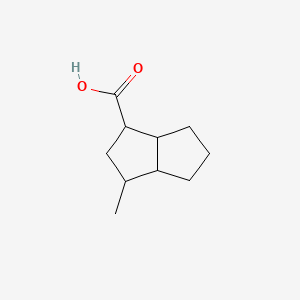

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルは、分子式C13H14BrNOの有機化合物です。これはベンゾニトリルの臭素化誘導体であり、ベンゼン環にシクロヘキシル基とヒドロキシル基を持っています。

2. 製法

合成経路と反応条件

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルの合成は、一般的に5-シクロヘキシル-2-ヒドロキシベンゾニトリルの臭素化を伴います。一般的な方法の一つは、穏やかな条件下で、ベンゾイルパーオキサイドなどのラジカル開始剤の存在下、N-ブロモスクシンイミド(NBS)を使用することです。 反応はフリーラジカル機構を介して進行し、臭素原子がベンゼン環の所望の位置に導入されます .

工業的製造方法

この化合物の工業的製造方法は、文献では十分に文書化されていません。一般的なアプローチは、実験室規模の合成方法の拡大、反応条件の最適化、および再結晶やクロマトグラフィーなどのさまざまな精製技術による最終生成物の純度と収率の確保を伴うでしょう。

3. 化学反応解析

反応の種類

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルは、次のようないくつかの種類の化学反応を起こす可能性があります。

置換反応: 適切な条件下では、臭素原子はアミンやチオールなどの他の求核剤によって置換される可能性があります。

酸化反応: ヒドロキシル基は、三酸化クロムや過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化される可能性があります。

還元反応: ニトリル基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元される可能性があります。

一般的な試薬と条件

求核置換: 極性溶媒中のアジ化ナトリウムやチオシアン酸カリウムなどの試薬。

酸化: 酢酸中の三酸化クロムまたは水溶液中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

生成される主な生成物

置換: 3-置換-5-シクロヘキシル-2-ヒドロキシベンゾニトリル誘導体の生成。

酸化: 3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンズアルデヒドの生成。

還元: 3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンジルアミンの生成。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile typically involves the bromination of 5-cyclohexyl-2-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 3-substituted-5-cyclohexyl-2-hydroxybenzonitrile derivatives.

Oxidation: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzaldehyde.

Reduction: Formation of 3-bromo-5-cyclohexyl-2-hydroxybenzylamine.

科学的研究の応用

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害とタンパク質-リガンド相互作用の研究における潜在的な用途。

医学: 抗炎症作用や抗がん作用など、潜在的な薬理学的特性について調査されています。

産業: 新しい材料や化学プロセスの開発に利用されています。

作用機序

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体と相互作用し、その活性を調節することがあります。臭素原子とヒドロキシル基は水素結合やその他の相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。ニトリル基もまた、化合物の反応性と安定性に役割を果たす可能性があります。

6. 類似化合物の比較

類似化合物

- 3-クロロ-5-シクロヘキシル-2-ヒドロキシベンゾニトリル

- 3-フルオロ-5-シクロヘキシル-2-ヒドロキシベンゾニトリル

- 3-ヨード-5-シクロヘキシル-2-ヒドロキシベンゾニトリル

独自性

3-ブロモ-5-シクロヘキシル-2-ヒドロキシベンゾニトリルは、臭素原子の存在により、クロロ、フルオロ、およびヨード類似体と比較して、その反応性と相互作用に大きな影響を与える可能性があるため、ユニークです。臭素原子のサイズと電気陰性度は、化合物の化学的挙動に影響を与える可能性があり、さまざまな研究用途において貴重なツールとなっています。

類似化合物との比較

Similar Compounds

- 3-Chloro-5-cyclohexyl-2-hydroxybenzonitrile

- 3-Fluoro-5-cyclohexyl-2-hydroxybenzonitrile

- 3-Iodo-5-cyclohexyl-2-hydroxybenzonitrile

Uniqueness

3-Bromo-5-cyclohexyl-2-hydroxybenzonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it a valuable tool in various research applications.

特性

CAS番号 |

39114-59-5 |

|---|---|

分子式 |

C13H14BrNO |

分子量 |

280.16 g/mol |

IUPAC名 |

3-bromo-5-cyclohexyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C13H14BrNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5H2 |

InChIキー |

IKAZBMPVSDZVEK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)O)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)

![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)